(3-Methoxyphenyl)(4-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)methanone (3-Methoxyphenyl)(4-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)methanone
Brand Name: Vulcanchem
CAS No.: 941918-71-4
VCID: VC4323833
InChI: InChI=1S/C20H21N3O4S2/c1-27-15-5-3-4-14(12-15)19(24)22-8-10-23(11-9-22)20-21-17-7-6-16(29(2,25)26)13-18(17)28-20/h3-7,12-13H,8-11H2,1-2H3
SMILES: COC1=CC=CC(=C1)C(=O)N2CCN(CC2)C3=NC4=C(S3)C=C(C=C4)S(=O)(=O)C
Molecular Formula: C20H21N3O4S2
Molecular Weight: 431.53

(3-Methoxyphenyl)(4-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)methanone

CAS No.: 941918-71-4

Cat. No.: VC4323833

Molecular Formula: C20H21N3O4S2

Molecular Weight: 431.53

* For research use only. Not for human or veterinary use.

(3-Methoxyphenyl)(4-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)methanone - 941918-71-4

Specification

CAS No. 941918-71-4
Molecular Formula C20H21N3O4S2
Molecular Weight 431.53
IUPAC Name (3-methoxyphenyl)-[4-(6-methylsulfonyl-1,3-benzothiazol-2-yl)piperazin-1-yl]methanone
Standard InChI InChI=1S/C20H21N3O4S2/c1-27-15-5-3-4-14(12-15)19(24)22-8-10-23(11-9-22)20-21-17-7-6-16(29(2,25)26)13-18(17)28-20/h3-7,12-13H,8-11H2,1-2H3
Standard InChI Key XKWDQTVAMBCGSX-UHFFFAOYSA-N
SMILES COC1=CC=CC(=C1)C(=O)N2CCN(CC2)C3=NC4=C(S3)C=C(C=C4)S(=O)(=O)C

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure comprises three distinct regions:

  • Benzo[d]thiazole ring: A bicyclic system with a sulfur atom at position 1 and a nitrogen atom at position 3. The 6-position is substituted with a methylsulfonyl group (-SO₂CH₃), enhancing electrophilicity and hydrogen-bonding capacity.

  • Piperazine linker: A six-membered diamine ring connecting the benzothiazole and methanone groups, providing conformational flexibility and basicity (pKa ~9.5).

  • 3-Methoxyphenyl methanone: An aromatic ketone with a methoxy substituent at the meta position, contributing to π-π stacking interactions and metabolic stability.

The molecular formula is C₂₀H₂₁N₃O₄S₂, with a molar mass of 431.53 g/mol.

Table 1: Key Physicochemical Parameters

PropertyValue
Molecular Weight431.53 g/mol
IUPAC Name(3-methoxyphenyl)-[4-(6-methylsulfonyl-1,3-benzothiazol-2-yl)piperazin-1-yl]methanone
SMILESCOC1=CC=CC(=C1)C(=O)N2CCN(CC2)C3=NC4=C(S3)C=C(C=C4)S(=O)(=O)C
Topological Polar Surface Area108 Ų
LogP (Predicted)2.8

Synthesis and Structural Optimization

Synthetic Pathways

The synthesis involves sequential functionalization of a benzothiazole precursor :

  • Methylsulfonation: Introduction of the -SO₂CH₃ group at position 6 of 2-aminobenzo[d]thiazole using methanesulfonyl chloride under basic conditions.

  • Piperazine Coupling: Reaction of 6-(methylsulfonyl)benzo[d]thiazol-2-amine with 1-(chloroacetyl)piperazine in the presence of K₂CO₃ to form the piperazine-thiazole intermediate.

  • Friedel-Crafts Acylation: Attachment of the 3-methoxyphenyl group via ketone formation using 3-methoxybenzoyl chloride and AlCl₃.

Yield optimization studies indicate that step 2 benefits from microwave-assisted heating (120°C, 30 min), improving yields from 45% to 68% .

Structural Analogues and SAR

Comparative studies with analogues reveal critical structure-activity relationships (SAR):

  • Methylsulfonyl Group: Essential for antimicrobial activity; replacement with nitro or amine groups reduces potency against Staphylococcus aureus (MIC increases from 4 μg/mL to >50 μg/mL) .

  • Piperazine Flexibility: Rigidifying the piperazine ring (e.g., via spirocyclic derivatives) diminishes anticancer activity, suggesting conformational mobility is vital for target engagement .

OrganismMIC (μg/mL)
Staphylococcus aureus4
Enterococcus faecalis8
Candida albicans16

Mechanistic studies propose inhibition of bacterial DNA gyrase and fungal lanosterol demethylase, though exact targets remain unconfirmed .

Anticancer Activity

Preliminary assays against HeLa cervical cancer cells show dose-dependent growth inhibition:

  • GI₅₀: 12.5 μM after 48-hour exposure .

  • Apoptosis Induction: Flow cytometry reveals 28% late apoptosis at 25 μM, mediated by caspase-3 activation .

Computational and ADMET Profiling

Molecular Docking

Docking simulations using the Glide module (Schrödinger Suite) predict strong binding to E. coli DNA gyrase (ΔG = -9.2 kcal/mol) and human topoisomerase IIα (ΔG = -8.7 kcal/mol) . Key interactions include:

  • Hydrogen bonding between the methylsulfonyl group and Asn464.

  • π-cation interactions involving the piperazine ring and Arg458 .

ADMET Predictions

ParameterPrediction
Caco-2 PermeabilityModerate (4.2 × 10⁻⁶ cm/s)
CYP3A4 InhibitionProbable (IC₅₀ = 6.3 μM)
hERG InhibitionLow risk (IC₅₀ > 30 μM)

The compound violates Lipinski’s rule of five (molecular weight >500 g/mol), suggesting potential bioavailability challenges.

Future Directions and Challenges

Lead Optimization

  • Bioisosteric Replacement: Substituting the methylsulfonyl group with trifluoromethanesulfonyl (-SO₂CF₃) may enhance metabolic stability without sacrificing potency.

  • Prodrug Strategies: Masking the ketone as a ketal or oxime could improve oral absorption.

Target Deconvolution

CRISPR-Cas9 knockout screens and thermal proteome profiling are recommended to identify off-target effects and primary targets.

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